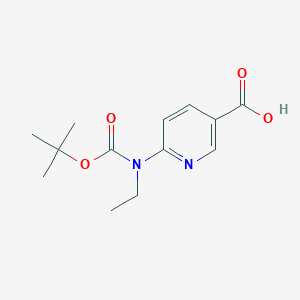
6-(tert-Butoxycarbonyl-ethyl-amino)-nicotinic acid
Descripción general
Descripción
“6-(tert-Butoxycarbonyl-ethyl-amino)-nicotinic acid” is a chemical compound. It is related to the tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
Amino acid-derived β–keto esters are a suitable starting point for the synthesis of β,γ–diamino ester derivatives through a two-step reductive amination procedure with either simple amines or α–amino esters . AcOH and NaBH3CN are the additive and reducing agents of choice .Chemical Reactions Analysis
The tert-butyloxycarbonyl (BOC) group is used as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Aplicaciones Científicas De Investigación
Catalyst for N-tert-Butoxycarbonylation
6-(tert-Butoxycarbonyl-ethyl-amino)-nicotinic acid and related compounds are used in the N-tert-butoxycarbonylation of amines, a critical step in peptide synthesis. This process is favored for its efficiency, environmental friendliness, and the ability to proceed without competitive side products. It is particularly useful for protecting amino acids against racemization during peptide synthesis, with the tert-butoxycarbonyl group being one of the most important amine protecting groups. This group can be cleaved under mild conditions, making it ideal for Merrifield’s solid phase peptide synthesis (Heydari et al., 2007).
Quantitative Cleavage and Determination
The tert-butyloxycarbonyl group can be quantitatively cleaved from N-blocked amino acids and peptides, facilitating the accurate determination of the tert-butyloxycarbonylderivative. This method is advantageous for its rapidity and simplicity, offering a straightforward approach for both cleavage and determination of the tert-butyloxycarbonyl group (Ehrlich-Rogozinski, 1974).
Facilitation of Enantiomer Separation
Derivatization with tert-butyloxycarbonyl-related compounds allows for the rapid separation of enantiomeric isomers of amino acids, crucial for pharmacological research. This process is key for studying the stereochemical aspects of bioactive compounds and developing enantioselective drugs (Abe et al., 1996).
Synthesis of Biologically Important Derivatives
This compound derivatives serve as precursors in the synthesis of polyfunctionally substituted pyridines, derivatives of nicotinic acid. These compounds are of interest due to their biological and medicinal significance, offering a pathway to novel therapeutic agents (Torii et al., 1986).
Development of New Pharmacophores
Functionalized amino acid derivatives, including those with tert-butoxycarbonyl protection, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These derivatives have shown potential as scaffolds for designing new anticancer agents, highlighting the therapeutic applications of these compounds (Kumar et al., 2009).
Propiedades
IUPAC Name |
6-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-5-15(12(18)19-13(2,3)4)10-7-6-9(8-14-10)11(16)17/h6-8H,5H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZIGPNYGIGSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187368-46-2 | |
| Record name | 6-{[(tert-butoxy)carbonyl](ethyl)amino}pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

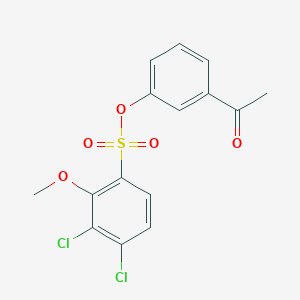
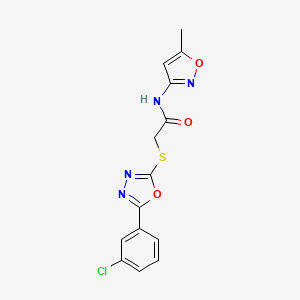
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-1H-benzimidazole](/img/structure/B2667011.png)
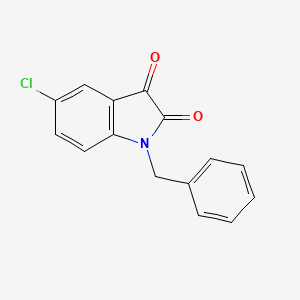
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2667015.png)
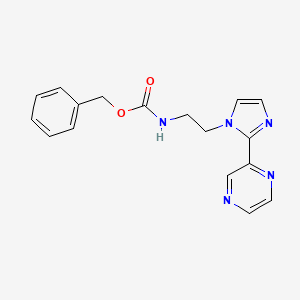
![Tert-butyl 4-fluoro-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate](/img/structure/B2667019.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B2667024.png)
![ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2667025.png)
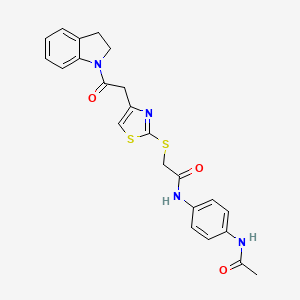
![4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide](/img/structure/B2667028.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2667029.png)

